Mesdopetam hemitartrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

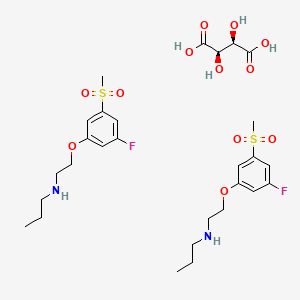

C28H42F2N2O12S2 |

|---|---|

Molecular Weight |

700.8 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;bis(N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine) |

InChI |

InChI=1S/2C12H18FNO3S.C4H6O6/c2*1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16;5-1(3(7)8)2(6)4(9)10/h2*7-9,14H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |

InChI Key |

OEGCTXJJFKXVFI-CEAXSRTFSA-N |

Isomeric SMILES |

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dopamine D3 Receptor Binding Affinity of IRL790 (Mesdopetam): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

IRL790, also known as mesdopetam, is a novel psychoactive compound under investigation for the treatment of motor and psychiatric complications associated with Parkinson's disease.[1] Its mechanism of action is primarily attributed to its interaction with the dopamine (B1211576) D3 receptor (D3R). This technical guide provides an in-depth analysis of the binding affinity of IRL790 for the dopamine D3 receptor, including its selectivity profile and the underlying experimental methodologies.

Dopamine D3 Receptor Binding Affinity and Selectivity

IRL790 exhibits a notable affinity for the human dopamine D3 receptor, acting as an antagonist.[1][2] Preclinical studies have quantified its binding affinity, demonstrating a clear preference for the D3 receptor subtype over the D2 subtype. This selectivity is a key feature of its pharmacological profile.

Quantitative Binding Data

The binding affinities of IRL790 for various dopamine receptor subtypes and other relevant central nervous system targets are summarized in the table below. This data is compiled from in vitro radioligand binding assays.

| Receptor/Target | Ligand | Kᵢ (nM) | IC₅₀ (µM) | Species/Source | Reference |

| Dopamine D3 | IRL790 | 90 | 9.8 | Human (recombinant) | [1][2] |

| Dopamine D2 | IRL790 | 850 | - | Not Specified | [3] |

| Sigma σ₁ | IRL790 | 870 | - | Not Specified | |

| Serotonin 5-HT₁ₐ | IRL790 | Some Affinity | - | Not Specified | |

| Serotonin 5-HT₂ₐ | IRL790 | Some Affinity | - | Not Specified |

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration. A lower Kᵢ value indicates a higher binding affinity.

The data clearly indicates that IRL790 possesses a roughly 9.4-fold higher affinity for the dopamine D3 receptor compared to the D2 receptor.

Experimental Protocols

The characterization of IRL790's binding affinity relies on established in vitro pharmacological assays. While specific, detailed protocols for every cited value are not always publicly available, the following sections describe the standard methodologies employed for such investigations.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

Objective: To determine the inhibition constant (Kᵢ) of IRL790 for the dopamine D3 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing the recombinant human dopamine D3 receptor or from brain tissue known to have a high density of D3 receptors. This is typically achieved through homogenization and centrifugation to isolate the membrane fraction.

-

Incubation: A constant concentration of a suitable radioligand (e.g., [³H]-Spiperone or a more D3-selective radioligand) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled IRL790.

-

Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand. This is commonly done by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of IRL790 that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Workflow for a Competitive Radioligand Binding Assay:

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays (cAMP)

Functional assays are employed to determine the pharmacological action of a compound at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. For Gαi/o-coupled receptors like the dopamine D3 receptor, a common functional readout is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To characterize IRL790 as a dopamine D3 receptor antagonist.

General Protocol:

-

Cell Culture: A cell line stably expressing the human dopamine D3 receptor is used.

-

Assay Setup: Cells are plated in a multi-well format and treated with a known D3 receptor agonist (e.g., quinpirole) to stimulate the inhibition of adenylyl cyclase.

-

Antagonist Treatment: To test for antagonist activity, cells are pre-incubated with varying concentrations of IRL790 before the addition of the D3 agonist.

-

cAMP Measurement: After a defined incubation period, the intracellular cAMP levels are measured. This can be done using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based biosensors.

-

Data Analysis: The ability of IRL790 to block the agonist-induced decrease in cAMP levels is quantified, and an IC₅₀ value for its antagonist activity can be determined.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.

Canonical Dopamine D3 Receptor Signaling Pathway:

Caption: Canonical signaling pathway of the dopamine D3 receptor.

Logical Relationship of IRL790 Selectivity

The pharmacological profile of IRL790 is defined by its preferential binding to the dopamine D3 receptor over other related receptors. This selectivity is a critical determinant of its potential therapeutic effects and side-effect profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and tolerability of IRL790 in Parkinson’s disease with levodopa-induced dyskinesia—a phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]

Mesdopetam: A Technical Guide to Physicochemical Properties for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mesdopetam (B608974) (also known as IRL790) is a novel investigational small molecule drug being developed for the treatment of Parkinson's disease, particularly levodopa-induced dyskinesia (LID) and psychosis.[1][2][3] It functions as a dopamine (B1211576) D3 receptor antagonist, exhibiting a 6- to 8-fold preference for the D3 receptor over the D2 receptor.[1] This selective antagonism is believed to contribute to its "psychomotor stabilizing" properties, aiming to reduce motor and psychiatric complications associated with conventional Parkinson's therapies.[1][4] The World Health Organization (WHO) has recognized its unique mechanism of action by assigning it a new International Nonproprietary Name (INN), suggesting it may represent a new class of pharmaceutical substances.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of mesdopetam, details common experimental protocols for their determination, and illustrates its primary signaling pathway and a typical research and development workflow.

Core Physicochemical Properties

The physicochemical characteristics of a drug candidate like mesdopetam are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine | Wikipedia[1], PubChem[5] |

| Molecular Formula | C₁₂H₁₈FNO₃S | Wikipedia[1], PubChem[5] |

| Molecular Weight | 275.34 g/mol | Wikipedia[1], PubChem[5] |

| CAS Number | 1403894-72-3 | Wikipedia[1], Patsnap Synapse[6] |

| Water Solubility | 0.409 mg/mL (Predicted) | DrugBank Online |

| LogP (Octanol-Water) | 1.65 (ALOGPS), 1.31 (Chemaxon) | DrugBank Online |

| pKa (Strongest Basic) | 9.65 (Predicted) | DrugBank Online |

| SMILES | CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F | Wikipedia[1] |

| InChI Key | OSBPYFBXSLJHCR-UHFFFAOYSA-N | Patsnap Synapse[6] |

Experimental Protocols

While some of the data for mesdopetam are derived from computational predictions, the following sections describe standard experimental methodologies for determining key physicochemical properties. These protocols are representative of the high-quality data generation required in drug development.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining equilibrium solubility.[7][8]

-

Objective: To determine the maximum concentration of mesdopetam that can dissolve in an aqueous buffer at a specific pH and temperature.

-

Methodology:

-

An excess amount of solid mesdopetam is added to a vial containing a buffer of a known pH (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[9]

-

The resulting suspension is agitated in a mechanical shaker or orbital incubator at a constant temperature (typically 37 ± 1 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[8][9]

-

Samples are periodically withdrawn, and the concentration of the dissolved drug is measured over time until it reaches a plateau, indicating a saturated solution.[9]

-

To separate the undissolved solid, the saturated solution is filtered (using a filter that does not bind the drug) or centrifuged.[7]

-

The concentration of mesdopetam in the clear filtrate or supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV/Vis spectroscopy.[7]

-

The experiment is replicated at least three times for each pH condition to ensure reproducibility.[9]

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the ionization constant (pKa) of a compound.[10][11][12][13]

-

Objective: To measure the pH at which 50% of the mesdopetam molecules are in their ionized form.

-

Methodology:

-

A precise amount of mesdopetam is dissolved in a suitable solvent (often a water-cosolvent mixture for compounds with limited aqueous solubility) to a known concentration (e.g., 1 mM).[11][13]

-

The solution is placed in a temperature-controlled vessel, and a calibrated pH electrode is immersed in it.

-

The solution is made acidic (e.g., to pH 1.8-2.0) with a standardized acid like HCl.[13]

-

A standardized basic titrant (e.g., 0.1 M NaOH) is added in small, precise increments.[11][13]

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

The titration continues until the pH reaches a basic value (e.g., pH 12-12.5).[13]

-

A titration curve is generated by plotting the measured pH versus the volume of titrant added. The inflection point of this sigmoid curve corresponds to the equivalence point, from which the pKa can be accurately calculated.[10][11]

-

LogP Determination (RP-HPLC Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common indirect method for its estimation.[14][15][16]

-

Objective: To estimate the octanol-water partition coefficient by correlating the compound's retention time on a nonpolar stationary phase with known standards.

-

Methodology:

-

An HPLC system equipped with a reverse-phase column (e.g., C18) is used.[16]

-

A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, is run through the system.

-

A set of standard compounds with well-established LogP values is injected onto the column, and their retention times are recorded.

-

A calibration curve is constructed by plotting the known LogP values of the standards against the logarithm of their capacity factors (k'), which are calculated from their retention times.

-

Mesdopetam is then injected under the identical chromatographic conditions, and its retention time is measured.

-

Using the calibration curve, the LogP value of mesdopetam is interpolated from its measured retention time.[14]

-

Visualizations: Pathways and Workflows

Signaling Pathway

Mesdopetam acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The D3 receptor primarily couples to Gαi/o proteins. Its antagonism by mesdopetam blocks the downstream signaling cascade typically initiated by dopamine.[17][18][19][20]

Caption: Mesdopetam antagonizes the D3 receptor, blocking dopamine-mediated inhibition of adenylyl cyclase.

Experimental Research Workflow

The development of a novel therapeutic like mesdopetam follows a structured progression from initial discovery through extensive preclinical testing to multi-phase clinical trials in human subjects.[6][21][22][23]

Caption: A typical drug development workflow from preclinical discovery to regulatory submission.

References

- 1. Mesdopetam - Wikipedia [en.wikipedia.org]

- 2. IRLAB’s drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]

- 3. Mesdopetam (IRL790) - IRLAB [irlab.se]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mesdopetam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. who.int [who.int]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 17. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 18. Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders [mdpi.com]

- 19. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dopamine D3 Receptor Heteromerization: Implications for Neuroplasticity and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IRLAB’s drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]

- 22. researchgate.net [researchgate.net]

- 23. A pre-clinical study showing how dopaminergic drugs administered during pre-exposure can impair or facilitate latent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Preclinical Pharmacological Profile of Mesdopetam Hemitartrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mesdopetam hemitartrate, also known as IRL790, is a novel investigational drug under development for the treatment of Parkinson's disease (PD) and levodopa-induced dyskinesia (LID).[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of Mesdopetam, summarizing key findings from in vitro and in vivo studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of neuropharmacology and drug development.

Core Mechanism of Action

Mesdopetam acts as a dopamine (B1211576) D3 receptor antagonist.[3] Its pharmacological activity is characterized by a high affinity for the D3 receptor, with a 6- to 8-fold preference over the dopamine D2 receptor.[4] Computational docking studies suggest that Mesdopetam exhibits an agonist-like binding mode despite its antagonist activity.[5] This unique interaction with the D3 receptor is believed to underlie its therapeutic effects in normalizing aberrant dopaminergic signaling associated with Parkinson's disease and its complications.[5]

In Vitro Pharmacology: Receptor Binding Profile

The binding affinity of Mesdopetam for human recombinant dopamine receptors has been characterized in vitro. The compound demonstrates a high affinity for the dopamine D3 receptor.

| Receptor Subtype | Binding Affinity (Ki) | IC50 |

| Dopamine D3 | 90 nM | 9.8 µM |

| Dopamine D2 | 540–750 nM | Not Reported |

Table 1: In Vitro Binding Affinities of Mesdopetam for Human Dopamine Receptors.[3]

In Vivo Pharmacology: Efficacy in Animal Models

The preclinical efficacy of Mesdopetam has been evaluated in several rodent models of Parkinson's disease, levodopa-induced dyskinesia, and psychosis.

Levodopa-Induced Dyskinesia (LID) in a 6-Hydroxydopamine (6-OHDA) Rat Model

In a unilateral 6-OHDA lesion rat model of Parkinson's disease, Mesdopetam has demonstrated a significant reduction in levodopa-induced abnormal involuntary movements (AIMs).[6] Chronic administration of Mesdopetam in combination with L-DOPA attenuated the development of sensitization to L-DOPA, suggesting a potential disease-modifying effect on the mechanisms underlying LID.[6]

Amphetamine-Induced Hyperlocomotion

Mesdopetam dose-dependently inhibits the hyperlocomotor activity induced by d-amphetamine in rats. This model is often used to assess the potential antipsychotic-like properties of a compound.

MK-801-Induced Hyperactivity and Psychosis-like Behavior

In a rat model where psychosis-like behavior is induced by the NMDA receptor antagonist MK-801, Mesdopetam has been shown to dose-dependently inhibit the associated hyperactivity.[3] Furthermore, in a rat model of Parkinson's disease psychosis, Mesdopetam normalized aberrant high-frequency brain wave activity, an effect comparable to established antipsychotic medications.[7]

| Animal Model | Effect of Mesdopetam |

| 6-OHDA Rat Model of LID | Reduction of Abnormal Involuntary Movements (AIMs) |

| Amphetamine-Induced Hyperlocomotion | Dose-dependent inhibition of hyperactivity |

| MK-801-Induced Hyperactivity | Dose-dependent inhibition of hyperactivity |

| Rat Model of Parkinson's Disease Psychosis | Normalization of aberrant high-frequency brain wave activity |

Table 2: Summary of In Vivo Efficacy of Mesdopetam in Preclinical Models.[3][6][7]

Pharmacokinetics and Safety

A first-in-human Phase I study in healthy male volunteers demonstrated that Mesdopetam is rapidly absorbed and has a plasma half-life of approximately 7 hours, supporting a twice-daily dosing regimen. The pharmacokinetics were found to be dose- and time-independent, with no accumulation observed upon multiple dosing.[8][9]

Overall, Mesdopetam was well-tolerated in this study. Adverse events were primarily related to the nervous system and were dose-dependent. No serious adverse events were reported.[8][9] Preclinical toxicology studies are a standard part of the drug development process to ensure safety prior to clinical trials.[10][11][12][13][14][15]

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for radioligand binding assays to determine the affinity of compounds for dopamine receptors are crucial for understanding their pharmacological profile. While specific details for Mesdopetam's binding assays are proprietary, a general protocol is outlined below.

6-Hydroxydopamine (6-OHDA) Rat Model of Levodopa-Induced Dyskinesia

This model is a cornerstone for evaluating potential treatments for Parkinson's disease and LIDs.

Abnormal Involuntary Movement (AIMs) Scoring: AIMs are typically scored by trained observers based on a rating scale that assesses the severity of movements in different body regions (axial, limb, and orolingual).[1][4][16] The scoring is often done at multiple time points after L-DOPA administration to capture the peak effect.

Amphetamine and MK-801-Induced Hyperlocomotion

These models are used to assess the effects of compounds on hyperactivity and psychosis-like behaviors.

Behavioral Assessment: Locomotor activity is typically measured in an open field arena using an automated activity monitoring system.[17][18] The arena is a square box, and the animal's movements are tracked by infrared beams.[17] The total distance traveled and the number of vertical movements (rearing) are common parameters quantified over a set period, for instance, 60-90 minutes post-amphetamine injection.[17]

Signaling Pathways and Logical Relationships

Mesdopetam's primary mechanism of action involves the modulation of dopamine signaling pathways through the antagonism of the D3 receptor.

The logical relationship of Mesdopetam's action in the context of LID can be visualized as follows:

Conclusion

This compound is a promising dopamine D3 receptor antagonist with a well-characterized preclinical profile. Its high affinity and selectivity for the D3 receptor, coupled with its demonstrated efficacy in animal models of levodopa-induced dyskinesia and psychosis, provide a strong rationale for its continued clinical development. The favorable pharmacokinetic and safety profile observed in early human studies further supports its potential as a novel therapeutic agent for managing the debilitating complications of Parkinson's disease. This technical guide provides a foundational understanding of the preclinical pharmacology of Mesdopetam for the scientific and drug development communities.

References

- 1. Comparison of rating scales used to evaluate L-DOPA-induced dyskinesia in the 6-OHDA lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Open field test in rats [slack.protocols.io:8443]

- 3. MK-801-induced and scopolamine-induced hyperactivity in rats neonatally treated chronically with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. irlab.se [irlab.se]

- 7. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmidex.com [pharmidex.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Values and Limitations of Animal Toxicity Data - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Toxicology - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 14. nc3rs.org.uk [nc3rs.org.uk]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. ohsu.edu [ohsu.edu]

- 17. b-neuro.com [b-neuro.com]

- 18. An open field study of stereotyped locomotor activity in amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Profile of Mesdopetam: A Technical Guide to its Effects on Dopamine Transmission

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesdopetam (B608974) (IRL790) is a novel dopamine (B1211576) D3 receptor-preferring antagonist under investigation for the treatment of Parkinson's disease (PD), particularly levodopa-induced dyskinesia (LID) and psychosis. Its unique "psychomotor stabilizing" properties stem from a distinct mechanism of action designed to modulate dopamine transmission in pathological states while minimizing impact on normal motor function. This technical guide provides a comprehensive overview of the in vivo effects of Mesdopetam on dopamine transmission, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing its mechanism and experimental workflows. While direct in vivo microdialysis and Positron Emission Tomography (PET) receptor occupancy data for Mesdopetam are not yet publicly available, this guide consolidates existing evidence to offer a thorough understanding of its in vivo pharmacological profile.

Core Mechanism of Action: Preferential Dopamine D3 Receptor Antagonism

Mesdopetam acts as a dopamine D2 and D3 receptor antagonist, with a 6- to 8-fold preference for the D3 receptor.[1] It was developed with agonist-like physicochemical properties, hypothesized to confer a unique interaction with dopamine receptors compared to conventional antagonists.[1] The primary mechanism underlying its therapeutic potential is the antagonism of D3 autoreceptors. These autoreceptors are located on presynaptic dopamine neurons and their activation typically inhibits dopamine synthesis and release. By blocking these D3 autoreceptors, Mesdopetam is believed to disinhibit dopamine release in key brain regions such as the prefrontal cortex, ventral tegmental area, and striatum.[1] This targeted modulation is intended to restore physiological dopamine signaling in conditions of dysregulated transmission, such as Parkinson's disease.

Preclinical In Vivo Data

Preclinical studies in rodent models of Parkinson's disease and psychostimulant-induced hyperactivity have been instrumental in characterizing the in vivo effects of Mesdopetam.

Receptor Binding and Behavioral Pharmacology

The foundational preclinical data for Mesdopetam highlight its receptor binding profile and its functional consequences on behavior.

| Parameter | Value | Species/Model | Reference |

| Binding Affinity (Ki) | |||

| Dopamine D3 Receptor | 90 nM | Recombinant Human | [1][2] |

| Dopamine D2 Receptor | 540–750 nM | Recombinant Human | [1] |

| Sigma σ1 Receptor | 870 nM | Not Specified | [1] |

| Behavioral Effects | |||

| Levodopa-Induced Dyskinesia | Reduction in Abnormal Involuntary Movements (AIMs) | 6-OHDA lesioned rodent model | |

| D-amphetamine-induced hyperactivity | Dose-dependent inhibition | Rat | [2] |

| Dizocilpine (MK-801)-induced hyperactivity | Dose-dependent inhibition | Rat | [2] |

| Spontaneous Locomotor Activity | No effect at assessed doses | Animal models | [1] |

Neurochemical Effects

While specific quantitative data from in vivo microdialysis studies with Mesdopetam are not publicly available, a key preclinical pharmacology paper notes that its neurochemical profile includes "increased DA metabolites and extracellular DA," similar to atypical antipsychotics.[3] Studies on other D3-preferring antagonists provide context for the expected magnitude of this effect. For instance, local infusion of the D3-preferring antagonist (+)-AJ76 into the rat striatum via microdialysis has been shown to increase dopamine release to approximately 400% of basal levels.

Experimental Protocols

This is the primary preclinical model used to evaluate the anti-dyskinetic properties of Mesdopetam.

-

Induction of Parkinsonism: A unilateral lesion of the nigrostriatal dopamine pathway is created by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra of rats or mice. This leads to a progressive loss of dopamine neurons, mimicking the pathology of Parkinson's disease.

-

Induction of Dyskinesia: Following the lesion, animals are chronically treated with a high dose of levodopa (B1675098) (L-DOPA) for several weeks. This repeated, non-physiological stimulation of dopamine receptors leads to the development of abnormal involuntary movements (AIMs), which are the rodent equivalent of LID.

-

Drug Administration: Mesdopetam is administered to the dyskinetic animals, typically subcutaneously, at various doses (e.g., 3 and 10 mg/kg) alongside L-DOPA.[4]

-

Behavioral Assessment (AIMs Rating): The severity of dyskinesia is quantified by trained observers using an established AIMs rating scale. Animals are observed at set intervals after drug administration, and the presence and severity of axial, limb, and orolingual AIMs are scored. The total AIMs score serves as the primary endpoint to assess the efficacy of the anti-dyskinetic treatment.

Clinical In Vivo Data

Mesdopetam has been evaluated in several clinical trials in patients with Parkinson's disease experiencing levodopa-induced dyskinesia. These studies provide crucial in vivo data on its efficacy and target engagement in humans.

Efficacy in Levodopa-Induced Dyskinesia

The clinical development program for Mesdopetam has included Phase I, Phase IIa, and Phase IIb studies. The primary outcome in many of these trials was the change in "good ON" time, defined as the time spent in the 'ON' state without troublesome dyskinesia.

Table of Key Clinical Efficacy Outcomes

| Study Phase | Dose (twice daily) | N (patients) | Duration | Key Finding(s) | Reference |

| Phase IIa | 5mg, 7.5mg, 10mg | 75 | 28 days | Dose-dependent increase in daily time without troublesome dyskinesia. 7.5mg dose increased "good ON" time by 5.6 hours vs. 1 hour for placebo (p < .002). | [5] |

| Phase IIb | 2.5mg, 5mg, 7.5mg | 156 | 12 weeks | Primary endpoint ("good ON" time) not met. Statistically significant improvement in the secondary endpoint, Unified Dyskinesia Rating Scale (UDysRS), at 7.5mg (p=0.026). Dose-dependent decrease in OFF time. | [6][7][8] |

| Meta-analysis | up to 7.5mg | Data from Phase IIa & IIb | 4-12 weeks | Confirmed clinically meaningful anti-dyskinetic effects of 7.5mg bid as measured by UDysRS, with no impairment of motor function or increase in OFF-time. |

Target Engagement: Prolactin Response

Direct PET imaging studies to determine the in vivo receptor occupancy of Mesdopetam at D2 and D3 receptors have not been published. However, target engagement has been assessed indirectly through the measurement of plasma prolactin levels. Dopamine, acting on D2 receptors in the pituitary gland, tonically inhibits prolactin secretion.[9][10] Antagonism of these D2 receptors by a drug like Mesdopetam is expected to cause a dose-dependent increase in plasma prolactin.

A first-in-human Phase I study in healthy male volunteers demonstrated that single and multiple doses of Mesdopetam produced a dose-dependent increase in plasma prolactin, indicating engagement with central dopamine receptors.[11][12]

Table of Pharmacodynamic Effects (Prolactin) in Healthy Volunteers

| Dosing | Dose Range | Observation | Reference |

| Single Ascending Dose | 5mg - 120mg | Dose-dependent increase in plasma prolactin. | [11] |

| Multiple Ascending Dose | 40mg & 80mg (once daily for 10 days) | Modest, dose-dependent elevations in plasma prolactin. | [11] |

Experimental Protocols

The clinical studies for Mesdopetam in patients with LID have generally followed a standard design to assess efficacy and safety.

-

Patient Population: Patients with a diagnosis of Parkinson's disease, on a stable regimen of antiparkinsonian medication, and experiencing a pre-specified duration of troublesome dyskinesia per day (e.g., ≥2 hours).

-

Randomization: Patients are randomized in a double-blind manner to receive one of several doses of Mesdopetam (e.g., 2.5 mg, 5 mg, 7.5 mg twice daily) or a matching placebo.

-

Treatment Period: The treatment duration typically ranges from 4 to 12 weeks.

-

Efficacy Assessments:

-

Patient Diaries: Patients complete daily home diaries (e.g., Hauser diaries) to record their motor states throughout the day, including 'ON' time with and without troublesome dyskinesia, and 'OFF' time.

-

Unified Dyskinesia Rating Scale (UDysRS): This is a comprehensive scale that includes historical information from the patient on the impact of dyskinesia (Part 1) and an objective, clinician-rated assessment of dyskinesia impairment and disability during specific tasks (Parts 3 and 4).[7]

-

-

Safety and Tolerability: Adverse events, vital signs, and laboratory parameters are monitored throughout the study.

References

- 1. Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Amphetamine pretreatment blunts dopamine-induced D2/D3-receptor occupancy by an arrestin-mediated mechanism: A PET study in internalization compromised mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jneurosci.org [jneurosci.org]

- 7. IRLAB announces top-line results from Phase IIb trial of mesdopetam (IRL790) in Parkinson’s disease - IRLAB [irlab.se]

- 8. IRLAB publishes Phase IIb data on mesdopetam in Movement Disorders Clinical Practice - IRLAB [irlab.se]

- 9. Prolactin and dopamine: what is the connection? A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A first‐in‐human oral dose study of mesdopetam (IRL790) to assess its safety, tolerability, and pharmacokinetics in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IRLAB’s drug candidate mesdopetam’s Phase I results published in scientific journal PR&P - IRLAB [irlab.se]

Mesdopetam: A Technical Guide to its Psychomotor Stabilizing Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesdopetam (B608974) (IRL790) is a novel investigational drug candidate recognized for its psychomotor stabilizing properties, primarily being developed for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease (PD).[1][2][3][4] This technical guide provides a comprehensive overview of mesdopetam, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Mechanism of Action

Mesdopetam acts as a dopamine (B1211576) D3 receptor antagonist.[3][4][5] Its therapeutic effects are believed to stem from its ability to modulate dopaminergic signaling, particularly in brain regions implicated in motor control and reward. By selectively targeting the D3 receptor, mesdopetam aims to reduce the troublesome involuntary movements associated with long-term levodopa (B1675098) therapy without compromising the antiparkinsonian benefits of levodopa.[6][7]

The development of mesdopetam was based on the hypothesis that a dopamine receptor antagonist with agonist-like structural and physicochemical properties could offer a unique therapeutic profile, providing antidyskinetic and antipsychotic effects with a reduced risk of motor side effects.[6] Preclinical studies have shown that mesdopetam can disinhibit dopamine release in key brain areas like the prefrontal cortex and striatum by antagonizing D3 autoreceptors.[6]

Signaling Pathway of Mesdopetam

The following diagram illustrates the proposed signaling pathway through which mesdopetam exerts its effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of mesdopetam.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) | Reference |

| Dopamine D3 | 90 | [5][6] |

| Dopamine D2 | 540-750 | [6] |

| Sigma σ1 | 870 | [6] |

Ki: Inhibitory constant, a measure of binding affinity.

Table 2: Preclinical Efficacy in Animal Models

| Model | Effect | Dosage | Reference |

| D-amphetamine-induced hyperlocomotion | Dose-dependent inhibition | 3.7, 11, 33, or 100 µmol/kg | [5] |

| MK-801-induced hyperlocomotion | Dose-dependent inhibition | 3.7, 11, 33, or 100 µmol/kg | [5] |

| Levodopa-induced dyskinesia (rodent model) | Potent and efficacious anti-dyskinetic | 3 and 10 mg/kg | [3][8] |

Table 3: Clinical Trial Efficacy (Phase IIb)

| Endpoint | Result | Dosage | p-value | Reference |

| Primary: Change in "good ON-time" | Did not reach statistical significance | 2.5, 5.0, 7.5 mg bid | - | [2][9] |

| Secondary: UDysRS | Significant anti-dyskinetic effects | 7.5 mg bid | 0.026 (at 12 weeks) | [2][10] |

| Daily OFF-time | Numerical decrease | 7.5 mg bid | - | [2][10] |

UDysRS: Unified Dyskinesia Rating Scale. bid: twice daily.

Table 4: Clinical Trial Safety and Tolerability (Phase IIb)

| Adverse Event Profile | Comparison to Placebo | Reference |

| Overall Adverse Events | Similar to placebo | [2][10] |

| Nervous System Disorders | 19.8% (Mesdopetam) vs. 23% (Placebo) | [2] |

| Parkinsonism | 4.3% (Mesdopetam) vs. 10.3% (Placebo) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of mesdopetam.

Preclinical Evaluation in Rodent Models of Parkinson's Disease

Objective: To assess the efficacy of mesdopetam in reducing L-DOPA-induced dyskinesia and its effects on locomotor activity.

Animal Model: The most common model involves the use of neurotoxins like 6-hydroxydopamine (6-OHDA) to create a unilateral lesion of the nigrostriatal dopamine system in rats.[11] This mimics the dopamine depletion seen in Parkinson's disease.

Experimental Workflow:

Methodology:

-

Animal Model Induction: Adult male Sprague-Dawley or Wistar rats are anesthetized and placed in a stereotaxic frame. 6-OHDA is injected unilaterally into the medial forebrain bundle to induce a near-complete lesion of the nigrostriatal dopamine neurons.

-

Post-Lesion Recovery: Animals are allowed to recover for a period of 2-3 weeks.

-

Levodopa Priming: To induce dyskinesia, animals receive daily injections of L-DOPA in combination with a peripheral decarboxylase inhibitor (e.g., benserazide) for approximately 3 weeks.

-

Treatment Administration: Once stable dyskinesia is established, animals are treated with mesdopetam or a vehicle control prior to L-DOPA administration.[8]

-

Behavioral Assessment: Abnormal Involuntary Movements (AIMs) are scored by a trained observer blind to the treatment condition. Rotational behavior may also be assessed as a measure of dopamine receptor stimulation.

-

Data Analysis: AIMs scores and rotational counts are compared between the mesdopetam-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).

Phase IIb Clinical Trial Protocol

Objective: To evaluate the efficacy, safety, and tolerability of three different doses of mesdopetam compared to placebo in patients with Parkinson's disease experiencing troublesome levodopa-induced dyskinesia.[2]

Study Design: A randomized, double-blind, placebo-controlled, multi-center study.[2]

Logical Relationship of Clinical Trial Design:

References

- 1. mb.cision.com [mb.cision.com]

- 2. IRLAB announces top-line results from Phase IIb trial of mesdopetam (IRL790) in Parkinson’s disease - IRLAB [irlab.se]

- 3. IRLAB’s drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]

- 4. Mesdopetam (IRL790) - IRLAB [irlab.se]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mesdopetam - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Neurophysiological Treatment Effects of Mesdopetam, Pimavanserin and Amantadine in a Rodent Model of Levodopa‐Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mesdopetam for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdsabstracts.org [mdsabstracts.org]

- 11. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mesdopetam Hemitartrate in In Vivo Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesdopetam (B608974) (also known as IRL790) is a novel dopamine (B1211576) D3 receptor antagonist with potential therapeutic applications in Parkinson's disease (PD), particularly for managing levodopa-induced dyskinesia (LID) and psychosis.[1][2] These application notes provide detailed protocols for in vivo rodent models relevant to the preclinical evaluation of mesdopetam hemitartrate. The protocols are based on established methodologies from preclinical studies.[3][4]

Mechanism of Action

Mesdopetam acts as a dopamine D3 receptor antagonist.[2][5] In conditions like Parkinson's disease and levodopa-induced dyskinesia, there is an upregulation and sensitization of D3 receptors in the brain.[6] By blocking these receptors, mesdopetam is thought to normalize dopamine signaling, thereby reducing dyskinesia and psychotic symptoms without significantly impairing normal motor function.[4][7]

Data Presentation

Table 1: In Vivo Efficacy of Mesdopetam in Rodent Models

| Model | Species | Key Parameters Measured | Mesdopetam Dosing | Observed Effects | Citations |

| 6-OHDA Rat Model of Parkinson's Disease with L-DOPA-Induced Dyskinesia | Rat | Abnormal Involuntary Movements (AIMs), contralateral rotations | 3 mg/kg, s.c. (chronic) | Attenuated the increase in contralateral turns and reduced AIMs. | [3] |

| Psychostimulant-Induced Hyperactivity | Rat | Locomotor activity | 3.7, 11, 33, or 100 µmol/kg | Dose-dependently inhibited d-amphetamine or MK-801 induced hyperactivity. | [4][7] |

| Rodent Model of Parkinson's Disease Psychosis | Rat | High-frequency brain wave activity | Not specified | Normalized psychosis-related brain wave activity. | [1] |

Experimental Protocols

Unilateral 6-OHDA Lesion Rat Model of Parkinson's Disease and Levodopa-Induced Dyskinesia (LID)

This model is used to assess the anti-dyskinetic properties of mesdopetam.

Materials:

-

Male Sprague-Dawley or similar strain rats (200-250 g)

-

6-hydroxydopamine (6-OHDA) hydrochloride

-

Levodopa (L-DOPA) and Benserazide (B1668006)

-

This compound

-

Stereotaxic apparatus

-

Hamilton syringe

Procedure:

-

Pre-treatment: 30 minutes prior to 6-OHDA administration, pretreat rats with desipramine (25 mg/kg, i.p.) and pargyline (5 mg/kg, i.p.) to protect noradrenergic neurons.[8]

-

6-OHDA Lesioning:

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB). A common coordinate is AP: -2.5 mm, ML: -2.0 mm, DV: -8.5 mm relative to bregma.[3]

-

Infuse the 6-OHDA solution slowly (e.g., 1 µL/min) and leave the needle in place for a few minutes post-injection to allow for diffusion.[9]

-

-

Post-operative Care and Lesion Confirmation:

-

Provide appropriate post-operative care, including analgesics and soft food.

-

After a recovery period of at least 2 weeks, confirm the lesion by challenging the rats with apomorphine (B128758) (0.2 mg/kg, i.p.) and observing contralateral rotations.[9]

-

-

Induction of Dyskinesia:

-

Mesdopetam Treatment and Behavioral Assessment:

-

Administer mesdopetam (e.g., 3 mg/kg, s.c.) or vehicle to the dyskinetic rats.[3]

-

Record and score AIMs at regular intervals post-L-DOPA administration. AIMs can be categorized into axial, limb, and orolingual, and scored on a severity scale (e.g., 0-4).[10][11]

-

Rotational behavior can also be monitored.

-

Rodent Model of Parkinson's Disease Psychosis

This model evaluates the antipsychotic-like effects of mesdopetam.

Materials:

-

6-OHDA lesioned and L-DOPA primed rats (as described above)

-

MK-801 (a non-competitive NMDA receptor antagonist)

-

This compound

-

Apparatus for monitoring locomotor activity and/or electroencephalogram (EEG)

Procedure:

-

Model Induction:

-

Mesdopetam Administration:

-

Administer mesdopetam or vehicle to the animals prior to or concurrently with the MK-801 challenge.

-

-

Behavioral and Neurophysiological Assessment:

Visualizations

Caption: Mesdopetam's proposed mechanism of action in reducing dyskinesia.

Caption: Experimental workflow for the 6-OHDA and LID rodent model.

References

- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 2. Mesdopetam (IRL790) - IRLAB [irlab.se]

- 3. irlab.se [irlab.se]

- 4. Preclinical Pharmacology of [2-(3-Fluoro-5-Methanesulfonyl-phenoxy)Ethyl](Propyl)amine (IRL790), a Novel Dopamine Transmission Modulator for the Treatment of Motor and Psychiatric Complications in Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scientific publications - IRLAB [irlab.se]

- 7. iris.unica.it [iris.unica.it]

- 8. 6-OHDA mouse model of Parkinson's disease [protocols.io]

- 9. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Mesdopetam Hemitartrate in Preclinical Dyskinesia Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mesdopetam (B608974) hemitartrate (IRL790) in preclinical models of Levodopa-induced dyskinesia (LID), a common and debilitating side effect of long-term Levodopa (L-DOPA) treatment for Parkinson's disease. Mesdopetam is a dopamine (B1211576) D3 receptor antagonist that has shown promise in mitigating dyskinesia.[1][2] This document outlines the relevant dosages, experimental protocols, and underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of mesdopetam in the 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease and subsequent L-DOPA-induced dyskinesia.

Table 1: Mesdopetam Hemitartrate and Levodopa Dosages in 6-OHDA Rat Model

| Compound | Dosage | Administration Route | Purpose | Reference |

| This compound | 3 mg/kg | Subcutaneous (s.c.) | Chronic treatment to assess prevention of sensitization | [2] |

| This compound | 10 mg/kg | Subcutaneous (s.c.) | Acute treatment to assess reduction of established dyskinesia | [3] |

| Levodopa (L-DOPA) | 10 mg/kg | Intraperitoneal (i.p.) | Induction of dyskinesia | [2] |

| Benserazide (B1668006) | 7.5 mg/kg | Intraperitoneal (i.p.) | Peripheral DOPA decarboxylase inhibitor (co-administered with L-DOPA) | [2] |

| 6-Hydroxydopamine (6-OHDA) | 2.5 µg/µL | Intracerebral injection | Creation of unilateral lesion of the nigrostriatal pathway | [4] |

Table 2: Key Behavioral and Molecular Readouts

| Assessment | Metric | Observation | Reference |

| Abnormal Involuntary Movements (AIMs) | AIMs Score (0-4 scale per subtype) | Mesdopetam significantly reduces the severity of L-DOPA-induced AIMs. | [2][3] |

| Rotational Behavior | Contralateral turns | Chronic low-dose mesdopetam attenuates the increase in contralateral turns induced by L-DOPA, suggesting a reduction in sensitization. | [2] |

| Striatal Pre-proenkephalin-A (PPE-A) mRNA | mRNA levels | L-DOPA-induced elevations in PPE-A mRNA are reduced by D3 receptor antagonists. | [5] |

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Unilateral Lesioning in Rats

This protocol describes the surgical procedure to create a unilateral lesion of the nigrostriatal dopamine pathway, a standard model for Parkinson's disease.[6][7][8][9]

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

6-Hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid

-

Sterile saline (0.9%)

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic frame

-

Hamilton syringe (10 µL)

-

Dental drill

-

Surgical tools (scalpel, forceps, sutures)

Procedure:

-

Animal Preparation: Anesthetize the rat and securely position it in the stereotaxic frame. Shave and clean the surgical area on the scalp.

-

Surgical Incision: Make a midline incision on the scalp to expose the skull. Identify and clean the bregma.

-

Craniotomy: Drill a small burr hole in the skull over the injection site. For the Medial Forebrain Bundle (MFB), typical coordinates relative to bregma are: Anteroposterior (AP): -2.5 mm; Mediolateral (ML): -2.0 mm; Dorsoventral (DV): -8.5 mm.[2]

-

6-OHDA Preparation: Prepare a fresh solution of 6-OHDA (e.g., 2.5 µg/µL) in sterile saline containing 0.2% ascorbic acid to prevent oxidation.[4]

-

Microinjection: Slowly lower the Hamilton syringe needle to the target coordinates and infuse the 6-OHDA solution at a rate of 1 µL/min.[4]

-

Post-injection: Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[4]

-

Closure and Recovery: Suture the scalp incision and allow the animal to recover in a warm environment. Provide post-operative care as per institutional guidelines.

-

Lesion Verification: After a recovery period of 2-3 weeks, confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine.

Induction and Assessment of Levodopa-Induced Dyskinesia (LID)

This protocol details the induction of dyskinesia using L-DOPA and the subsequent behavioral assessment.

Materials:

-

6-OHDA lesioned rats

-

Levodopa (L-DOPA)

-

Benserazide hydrochloride

-

Sterile saline (0.9%)

-

Observation cages

-

Video recording equipment (optional)

Procedure:

-

Drug Preparation: Prepare a solution of L-DOPA (10 mg/kg) and benserazide (7.5 mg/kg) in sterile saline.[2]

-

Drug Administration: Administer the L-DOPA/benserazide solution via intraperitoneal (i.p.) injection. For studies with mesdopetam, administer the appropriate dose (e.g., 3 mg/kg or 10 mg/kg, s.c.) at a designated time relative to the L-DOPA injection.[2][3]

-

Behavioral Observation: Place the rat in an observation cage and record its behavior for a specified period (e.g., 2.5 hours).[2]

-

Abnormal Involuntary Movements (AIMs) Scoring: Score the severity of dyskinetic movements using the AIMs rating scale. This scale typically assesses four subtypes of AIMs: axial, limb, orolingual, and locomotor. Each subtype is scored on a scale of 0 to 4, where 0 represents no dyskinesia and 4 represents severe, continuous dyskinesia.[10][11][12][13][14]

Visualization of Pathways and Workflows

Signaling Pathway of Mesdopetam in Levodopa-Induced Dyskinesia

Caption: Dopamine D3 receptor signaling in L-DOPA-induced dyskinesia and the antagonistic action of mesdopetam.

Experimental Workflow for Preclinical Assessment of Mesdopetam

Caption: Experimental workflow for evaluating mesdopetam in a rat model of L-DOPA-induced dyskinesia.

References

- 1. IRLAB’s clinical drug candidate mesdopetam published in JPET - IRLAB [irlab.se]

- 2. irlab.se [irlab.se]

- 3. Neurophysiological Treatment Effects of Mesdopetam, Pimavanserin and Amantadine in a Rodent Model of Levodopa‐Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conductscience.com [conductscience.com]

- 5. Dopamine D3 receptor stimulation underlies the development of L-DOPA-induced dyskinesia in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 7. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 9. Animal models of L-DOPA-induced dyskinesia: the 6-OHDA-lesioned rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dmh.mo.gov [dmh.mo.gov]

- 11. Abnormal Involuntary Movement Scale (AIMS) [mdcalc.com]

- 12. m.youtube.com [m.youtube.com]

- 13. droracle.ai [droracle.ai]

- 14. reference.medscape.com [reference.medscape.com]

Application Notes and Protocols for Cell-Based Assays: Characterizing Mesdopetam's Dopamine D3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesdopetam (also known as IRL790) is a novel dopamine (B1211576) D3 receptor antagonist under investigation for the treatment of Parkinson's disease-related motor and psychiatric complications.[1][2][3] As a selective antagonist of the dopamine D3 receptor, Mesdopetam offers a targeted therapeutic approach. The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to Gi/Go proteins.[4][5] Activation of the D3 receptor by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] This signaling pathway is a key target for modulating dopaminergic activity in the brain.

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the antagonist properties of Mesdopetam at the human dopamine D3 receptor. The described assays include a radioligand binding assay to determine binding affinity (Ki), a functional cAMP assay to measure the inhibition of agonist-induced signaling (IC50), and a β-arrestin recruitment assay to assess another aspect of receptor regulation.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor canonically signals through the Gi/Go pathway. Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric G protein. The Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.

Quantitative Data Summary

The following tables summarize the quantitative data for Mesdopetam's activity at the dopamine D3 and D2 receptors.

Table 1: Binding Affinity of Mesdopetam

| Receptor | Ligand | Assay Type | Ki (nM) | Reference |

| Human Dopamine D3 | Mesdopetam | Radioligand Binding | 90 | [6][7] |

| Human Dopamine D2 | Mesdopetam | Radioligand Binding | 540-750 | [7] |

Table 2: Functional Antagonism of Mesdopetam

| Receptor | Assay Type | Parameter | IC50 (µM) | Reference |

| Human Dopamine D3 | Recombinant Receptor Assay | Functional Antagonism | 9.8 | [6] |

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Mesdopetam for the human dopamine D3 receptor.

Materials:

-

Cell membranes from a stable cell line overexpressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone or another suitable D3 receptor antagonist radioligand.

-

Non-labeled competitor for non-specific binding determination (e.g., Haloperidol).

-

Mesdopetam.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration manifold.

-

Liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare a stock solution of Mesdopetam in a suitable solvent (e.g., DMSO) and perform serial dilutions in binding buffer to obtain a range of concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Binding buffer.

-

Cell membranes (typically 10-50 µg of protein per well).

-

[³H]-Spiperone at a concentration near its Kd.

-

Either:

-

Binding buffer (for total binding).

-

A saturating concentration of a non-labeled competitor (e.g., 10 µM Haloperidol) for non-specific binding.

-

Varying concentrations of Mesdopetam.

-

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of Mesdopetam concentration.

-

Determine the IC₅₀ value (the concentration of Mesdopetam that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay for IC₅₀ Determination

This protocol outlines a functional assay to measure the ability of Mesdopetam to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the human dopamine D3 receptor.

Materials:

-

A cell line stably expressing the human dopamine D3 receptor (e.g., CHO-K1 or HEK293).

-

Cell culture medium and supplements.

-

Dopamine or another suitable D3 receptor agonist.

-

Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

Mesdopetam.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

96- or 384-well cell culture plates.

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Seeding: Seed the D3 receptor-expressing cells into 96- or 384-well plates and culture overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of Mesdopetam in assay buffer.

-

Antagonist Pre-incubation: Remove the culture medium and add the Mesdopetam dilutions to the cells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a solution containing a fixed concentration of Forskolin and a D3 receptor agonist (e.g., Dopamine at its EC₈₀ concentration) to the wells. Incubate for a further defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Following the manufacturer's instructions for the chosen cAMP detection kit, lyse the cells and perform the detection reaction.

-

Measurement: Read the plate using a plate reader appropriate for the detection technology (e.g., a fluorescence or luminescence reader).

-

Data Analysis:

-

Normalize the data, for example, by setting the signal in the presence of agonist alone as 0% inhibition and the signal with no agonist as 100% inhibition.

-

Plot the percentage of inhibition against the logarithm of Mesdopetam concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

β-Arrestin Recruitment Assay

This protocol describes a cell-based assay to measure the recruitment of β-arrestin to the activated dopamine D3 receptor, a key event in GPCR desensitization and an alternative signaling pathway.

Materials:

-

A cell line engineered for β-arrestin recruitment assays, co-expressing the human dopamine D3 receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., PathHunter® cells from DiscoveRx or Tango™ cells from Thermo Fisher Scientific).

-

Cell culture medium and supplements.

-

Dopamine or another suitable D3 receptor agonist.

-

Mesdopetam.

-

Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

-

96- or 384-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the engineered cells into 96- or 384-well plates and culture according to the supplier's recommendations.

-

Compound Preparation: Prepare serial dilutions of Mesdopetam in assay buffer.

-

Antagonist Pre-incubation: Add the Mesdopetam dilutions to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a D3 receptor agonist (e.g., Dopamine at its EC₈₀ concentration for β-arrestin recruitment) to the wells. Incubate for a period recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.

-

Measurement: Measure the luminescence using a plate luminometer.

-

Data Analysis:

-

Normalize the data, setting the signal in the presence of agonist alone as 100% recruitment and the basal signal as 0%.

-

Plot the percentage of inhibition of agonist-induced recruitment against the logarithm of Mesdopetam concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of Mesdopetam as a dopamine D3 receptor antagonist. By employing radioligand binding assays, researchers can accurately determine its binding affinity, while functional assays such as cAMP and β-arrestin recruitment assays provide crucial information on its potency to inhibit receptor signaling. These assays are fundamental tools for the preclinical evaluation of Mesdopetam and other dopamine D3 receptor modulators in drug discovery and development.

References

- 1. Mesdopetam (IRL790) - IRLAB [irlab.se]

- 2. mb.cision.com [mb.cision.com]

- 3. IRLAB’s drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]

- 4. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mesdopetam - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Mesdopetam Administration in Non-Human Primate Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of mesdopetam (B608974) in non-human primate models of Parkinson's disease, specifically focusing on levodopa-induced dyskinesia (LID).

Introduction

Mesdopetam (IRL790) is a novel dopamine (B1211576) D3 receptor antagonist developed for the management of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). Non-human primate models, particularly those with parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are crucial for the preclinical evaluation of therapies targeting LID as they closely mimic the human condition. These models are instrumental in assessing the efficacy and safety of new chemical entities like mesdopetam before human clinical trials.

Mechanism of Action

Mesdopetam exhibits a high affinity for the dopamine D3 receptor, acting as an antagonist. In the context of Parkinson's disease and long-term levodopa (B1675098) therapy, there is an upregulation of D3 receptors in the striatum, which is correlated with the emergence of dyskinesia. By blocking these receptors, mesdopetam is thought to modulate the downstream signaling pathways that contribute to the development of abnormal involuntary movements.

Experimental Protocols

A representative experimental design for evaluating mesdopetam in a non-human primate model of LID is outlined below. This protocol is a composite based on standard practices in the field.

Animal Model: MPTP-Induced Parkinsonism in Cynomolgus Monkeys

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned cynomolgus monkey (Macaca fascicularis) is a well-established model for preclinical studies of Parkinson's disease and levodopa-induced dyskinesia.

Protocol for Induction of Parkinsonism:

-

Animal Selection: Use adult, healthy cynomolgus monkeys. House them individually to allow for accurate behavioral assessments.

-

MPTP Administration: Administer MPTP hydrochloride intravenously or intramuscularly. A common regimen involves multiple injections (e.g., 0.2-0.5 mg/kg per injection) over several days until a stable parkinsonian syndrome develops.

-

Monitoring: Closely monitor the animals for the development of parkinsonian signs such as bradykinesia, rigidity, and postural instability using a validated parkinsonism rating scale.

-

Stabilization Period: Allow a stabilization period of at least 3-6 months after the final MPTP injection to ensure the parkinsonian state is chronic and stable before initiating levodopa treatment.

Induction of Levodopa-Induced Dyskinesia (LID)

Protocol:

-

Levodopa/Carbidopa Formulation: Prepare a fresh solution or suspension of levodopa and a peripheral decarboxylase inhibitor (e.g., carbidopa) in a suitable vehicle (e.g., water with a suspending agent) for oral administration. A common ratio is 4:1 or 10:1 (levodopa:carbidopa).

-

Dosage: Begin with a low dose of levodopa (e.g., 5-10 mg/kg) administered orally twice daily.

-

Dose Titration: Gradually increase the levodopa dose over several weeks to a level that provides a clear anti-parkinsonian effect but also consistently induces dyskinesia. The final dose will vary between animals but is often in the range of 15-30 mg/kg twice daily.

-

Dyskinesia Stabilization: Continue daily levodopa administration for several weeks to months to ensure the induced dyskinesias are stable and reproducible.

Mesdopetam Administration and Efficacy Evaluation

Experimental Workflow:

Protocol:

-

Study Design: A crossover or parallel-group design can be used. A washout period is necessary in a crossover design.

-

Mesdopetam Formulation: Mesdopetam is typically formulated for oral administration. The specific formulation details should be obtained from the supplier.

-

Dosage: Based on preclinical studies with other D3 antagonists and human clinical trial data, a starting dose range for a dose-finding study in primates could be between 1-10 mg/kg, administered orally once or twice daily.

-

Administration:

-

Administer the vehicle or the selected dose of mesdopetam.

-

Approximately 30-60 minutes after mesdopetam/vehicle administration, administer the established dyskinesia-inducing dose of levodopa/carbidopa.

-

-

Behavioral Assessment:

-

Videotape the animals for several hours post-levodopa administration.

-

Score the severity of dyskinesia using a validated rating scale, such as the Quantitative Dyskinesia Scale (QDS) or the Global Primate Dyskinesia Rating Scale (GPDRS). Scoring should be performed by trained raters blinded to the treatment condition.

-

Concurrently, assess the severity of parkinsonism to ensure that mesdopetam does not worsen motor symptoms.

-

-

Pharmacokinetic Analysis: Collect blood samples at predetermined time points after mesdopetam administration to determine its pharmacokinetic profile.

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Example of Dyskinesia Score Data

| Treatment Group | N | Baseline Dyskinesia Score (Mean ± SEM) | Post-Treatment Dyskinesia Score (Mean ± SEM) | % Change from Baseline |

| Vehicle + Levodopa | 8 | 15.2 ± 1.8 | 14.8 ± 2.1 | -2.6% |

| Mesdopetam (1 mg/kg) + Levodopa | 8 | 14.9 ± 1.5 | 10.5 ± 1.3 | -29.5% |

| Mesdopetam (3 mg/kg) + Levodopa | 8 | 15.5 ± 2.0 | 7.8 ± 1.1** | -49.7% |

| Mesdopetam (10 mg/kg) + Levodopa | 8 | 15.1 ± 1.7 | 5.2 ± 0.9*** | -65.6% |

| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle + Levodopa |

Table 2: Example of Parkinsonism Score Data

| Treatment Group | N | Baseline Parkinsonism Score (Mean ± SEM) | Post-Treatment Parkinsonism Score (Mean ± SEM) |

| Vehicle + Levodopa | 8 | 8.5 ± 1.1 | 3.2 ± 0.5 |

| Mesdopetam (1 mg/kg) + Levodopa | 8 | 8.7 ± 1.3 | 3.5 ± 0.6 |

| Mesdopetam (3 mg/kg) + Levodopa | 8 | 8.4 ± 1.0 | 3.1 ± 0.4 |

| Mesdopetam (10 mg/kg) + Levodopa | 8 | 8.6 ± 1.2 | 3.3 ± 0.5 |

Table 3: Example of Pharmacokinetic Parameters

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |

| 1 mg/kg | 150 ± 25 | 1.5 ± 0.5 | 600 ± 75 |

| 3 mg/kg | 480 ± 60 | 1.8 ± 0.6 | 1950 ± 210 |

| 10 mg/kg | 1600 ± 180 | 2.0 ± 0.7 | 6800 ± 550 |

Conclusion

The protocols outlined provide a framework for the preclinical evaluation of mesdopetam in a non-human primate model of levodopa-induced dyskinesia. Careful adherence to established methodologies for model induction, drug administration, and behavioral assessment is critical for obtaining reliable and translatable data to inform clinical development.

Application Notes and Protocols for Assessing Mesdopetam Efficacy using the Unified Dyskinesia Rating Scale (UDysRS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesdopetam is a novel dopamine (B1211576) D3 receptor antagonist in development for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease. The Unified Dyskinesia Rating Scale (UDysRS) is a comprehensive tool designed to evaluate the multifaceted impact of dyskinesia. This document provides detailed protocols and application notes for utilizing the UDysRS to assess the efficacy of Mesdopetam in a clinical trial setting, based on findings from Phase IIb studies.

Mechanism of Action

Mesdopetam acts as a selective antagonist of the dopamine D3 receptor. In Parkinson's disease, chronic levodopa (B1675098) treatment can lead to overstimulation of dopamine receptors, particularly the D1 receptor, contributing to the development of dyskinesia. The D3 receptor is believed to play a modulatory role in this process. By blocking the D3 receptor, Mesdopetam is thought to normalize dopamine signaling, thereby reducing the severity and impact of levodopa-induced dyskinesia.

Proposed Signaling Pathway of Mesdopetam in Levodopa-Induced Dyskinesia

Application Notes and Protocols for Investigating Tardive Dyskinesia Mechanisms with Mesdopetam Hemitartrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing mesdopetam (B608974) hemitartrate as a pharmacological tool to investigate the mechanisms of tardive dyskinesia (TD). Mesdopetam, a dopamine (B1211576) D3 receptor antagonist, holds significant potential for elucidating the role of D3 receptors in the pathophysiology of TD and for the development of novel therapeutic strategies.[1]

Introduction to Mesdopetam Hemitartrate

Mesdopetam (also known as IRL790) is a novel dopamine D3 receptor antagonist.[1] While it has been primarily investigated for levodopa-induced dyskinesia (LID) in Parkinson's disease, its mechanism of action strongly suggests its utility in studying and potentially treating TD. Tardive dyskinesia is a hyperkinetic movement disorder that can arise from chronic treatment with dopamine receptor-blocking agents, such as antipsychotics. The pathophysiology is thought to involve neuroadaptations in the basal ganglia circuitry, with growing evidence implicating the dopamine D3 receptor.

Mechanism of Action and Rationale for Use in Tardive Dyskinesia Research

Mesdopetam exhibits a preferential binding affinity for the dopamine D3 receptor over the D2 receptor. This selectivity is crucial for dissecting the specific contribution of D3 receptor signaling in TD, as traditional antipsychotics often block D2 receptors non-selectively. The rationale for using mesdopetam to study TD is supported by preclinical findings in primate models where upregulation of striatal D3 receptors, but not D2 receptors, correlates with the severity of TD.[2][3] This suggests that blocking these upregulated D3 receptors with a selective antagonist like mesdopetam could ameliorate TD symptoms and help to unravel the underlying molecular pathways.

Key Pharmacological Data for Mesdopetam

| Parameter | Value | Reference |

| Target | Dopamine D3 Receptor (Primary) | [1] |

| Ki (D3 Receptor) | 90 nM | [4] |

| Ki (D2 Receptor) | 540–750 nM | Mesdopetam Wikipedia |

| Mechanism of Action | Antagonist | [1] |

Preclinical Models for Studying Tardive Dyskinesia

The most established animal model for TD is the vacuous chewing movement (VCM) model in rodents, induced by chronic administration of a typical antipsychotic, such as haloperidol (B65202).[5][6] This model mimics the oro-bucco-lingual dyskinesias often seen in humans with TD.

Experimental Workflow for a Preclinical Study

References

- 1. Mesdopetam (IRL790) - IRLAB [irlab.se]

- 2. Upregulation of dopamine D3, not D2, receptors correlates with tardive dyskinesia in a primate model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Upregulation of dopamine D3, not D2, receptors correlates with tardive dyskinesia in a primate model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Co-Expression of Tardive Dyskinesia and Drug-Induced Parkinsonism in Rats Chronically Treated With Haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Modeling of Mesdopetam: Application Notes and Protocols for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) modeling of Mesdopetam (B608974) (also known as IRL790), a novel dopamine (B1211576) D3 receptor antagonist. The protocols detailed below are based on established methodologies for evaluating the absorption, distribution, metabolism, and excretion (ADME) of drug candidates in animal models, paving the way for clinical development.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of Mesdopetam observed in preclinical studies. This data is essential for understanding the compound's behavior in vivo and for predicting its pharmacokinetic profile in humans.

Table 1: Single-Dose Pharmacokinetic Parameters of Mesdopetam in Rats

| Parameter | 3 mg/kg (s.c.) | 10 mg/kg (s.c.) | Unit |

| Cmax (Maximum Concentration) | Data not available | Data not available | ng/mL |

| Tmax (Time to Cmax) | Data not available | Data not available | h |

| AUC (0-inf) (Area Under the Curve) | Data not available | Data not available | ng*h/mL |

| t1/2 (Half-life) | Data not available | Data not available | h |

| Brain-to-Plasma Ratio | Data not available | Data not available | - |

Table 2: Single-Dose Pharmacokinetic Parameters of Mesdopetam in Dogs

| Parameter | 9 mg/kg (oral, twice daily) | Unit |

| Cmax (Maximum Concentration) | ~9 | µM |

| Tmax (Time to Cmax) | Data not available | h |

| AUC (0-inf) (Area Under the Curve) | Data not available | µM*h |

| t1/2 (Half-life) | Data not available | h |